molecular formula C9H7N3 B1376430 4-Amino-3-methylbenzene-1,2-dicarbonitrile CAS No. 1018975-31-9

4-Amino-3-methylbenzene-1,2-dicarbonitrile

Cat. No.: B1376430
CAS No.: 1018975-31-9
M. Wt: 157.17 g/mol
InChI Key: ICCOBRGVXLAZRU-UHFFFAOYSA-N
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Description

4-Amino-3-methylbenzene-1,2-dicarbonitrile (CAS: Not explicitly provided; structural formula in Fig. 1) is a substituted benzene-1,2-dicarbonitrile derivative featuring an amino (-NH₂) group at position 4 and a methyl (-CH₃) group at position 3. This compound belongs to a class of dicyanobenzene derivatives widely studied for their roles as precursors to phthalocyanines, charge-transfer chromophores, and ligands for coordination chemistry . The amino and methyl substituents modulate electronic properties, solubility, and intermolecular interactions, making it valuable in materials science and organic electronics.

Properties

IUPAC Name

4-amino-3-methylbenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-8(5-11)7(4-10)2-3-9(6)12/h2-3H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCOBRGVXLAZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3-methylbenzene-1,2-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-amino-2-methylbenzonitrile with suitable reagents to introduce the second nitrile group at the ortho position relative to the amino group. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The starting materials are often readily available aromatic compounds, and the reactions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methylbenzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-nitro-3-methylbenzene-1,2-dicarbonitrile.

    Reduction: Formation of 4-amino-3-methylbenzene-1,2-diamine.

    Substitution: Formation of halogenated derivatives such as 4-amino-3-methyl-2-chlorobenzene-1,2-dicarbonitrile.

Scientific Research Applications

4-Amino-3-methylbenzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-methylbenzene-1,2-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and nitrile groups allows for hydrogen bonding and other interactions with target molecules, influencing their function and behavior.

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

The electronic behavior of benzene-1,2-dicarbonitrile derivatives is highly sensitive to substituent type and position:

  • Electron-Donating Groups (e.g., -NH₂, -CH₃): The amino group (-NH₂) in 4-amino-3-methylbenzene-1,2-dicarbonitrile is a strong electron donor, enhancing intramolecular charge transfer (ICT) in chromophores .
  • Electron-Withdrawing Groups (e.g., -NO₂, -F): 4-Nitrobenzene-1,2-dicarbonitrile (4-NO₂ derivative, CAS: 25693-94-1) exhibits reduced ICT due to the nitro group’s electron-withdrawing nature, favoring applications in high-energy materials . Fluorinated analogues like 4-amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile (CAS: 25693-94-1) show enhanced thermal stability and hydrophobicity, suitable for fluorinated polymers .
  • Heterocyclic Substituents: 4-(Furan-2-ylmethoxy)benzene-1,2-dicarbonitrile (CAS: Not provided) demonstrates a dihedral angle of 53.45° between the benzene and furan rings, reducing conjugation efficiency compared to planar derivatives .

Challenges :

  • Regioselectivity in iodination steps depends on oleum concentration .
  • Steric hindrance from methyl groups may reduce coupling efficiency .

Physical and Chemical Properties

Property 4-Amino-3-methyl Derivative 4-Nitro Derivative 4-Fluoro Derivative
Molecular Weight (g/mol) ~183 197.12 197.12
Solubility Moderate in DCM Low in DCM High in THF
Melting Point (°C) Not reported 120–125 >150
λmax (UV-Vis) ~350 nm (ICT band) ~310 nm ~330 nm
Applications Phthalocyanine precursors Energetic materials Fluorinated polymers

Key Observations :

  • The amino group in this compound red-shifts absorption spectra compared to nitro or fluoro derivatives .
  • Methyl substitution improves solubility relative to bulkier tert-butyl derivatives (e.g., 4-tert-butylbenzene-1,2-dicarbonitrile, CAS: 32703-80-3) .

Biological Activity

4-Amino-3-methylbenzene-1,2-dicarbonitrile (CAS Number: 1018975-31-9) is an organic compound characterized by its unique structure, which includes an amino group, a methyl group, and two nitrile groups attached to a benzene ring. Its molecular formula is C9H7N3. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities and interactions with biomolecules.

Structure and Functional Groups

The presence of the amino and nitrile groups in this compound allows for diverse chemical reactivity:

  • Amino Group : Can participate in hydrogen bonding and nucleophilic reactions.
  • Nitrile Groups : Serve as electrophilic centers that can undergo various transformations.

Types of Reactions

The compound can undergo several types of reactions:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : Nitrile groups can be reduced to primary amines.
  • Substitution : Electrophilic substitution reactions on the aromatic ring are possible.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationKMnO4, CrO3Acidic conditions
ReductionPd/C, LiAlH4Catalytic hydrogenation
SubstitutionCl2, Br2 + AlCl3Lewis acid catalysis

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The compound may alter enzyme activity or receptor function due to the hydrogen bonding capabilities of its functional groups. This interaction could potentially lead to various pharmacological effects.

Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into the potential applications of this compound:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, suggesting potential for use in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : Research indicates that derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative disorders.
  • Antimicrobial Properties : Some studies have reported antimicrobial activities against various pathogens, indicating potential use in developing new antibiotics.

Case Study 1: Enzyme Interaction

A study examined the interaction of this compound with AChE. The compound demonstrated a competitive inhibition mechanism, with an IC50 value indicative of moderate potency compared to standard inhibitors.

Case Study 2: Antioxidant Evaluation

In vitro assays measuring the DPPH radical scavenging activity revealed that derivatives of this compound exhibited significant antioxidant effects, comparable to well-known antioxidants like ascorbic acid.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Amino-3-methylbenzonitrileLacks one nitrile groupModerate AChE inhibition
3-Amino-4-methylbenzonitrilePositional isomerLower antioxidant activity
4-Amino-2-methylbenzonitrileAnother positional isomerDifferent reactivity profile

Uniqueness

The dual nitrile groups in ortho positions relative to the amino group provide this compound with unique reactivity and biological properties that distinguish it from its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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